Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Overview
Description
Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for tert-butyl 8-amino-5-azaspiro[2 it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of spirocyclic compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: This compound is similar in structure but contains an oxo group instead of an amino group.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound includes a thia group and has different chemical properties.
Uniqueness
Tert-butyl 8-amino-5-azaspiro[2This uniqueness makes it a valuable compound for the development of new chemical entities with potential therapeutic benefits .
Properties
IUPAC Name |
tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)12(8-14)5-6-12/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMZQKDPZCSNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856650 | |
Record name | tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260802-34-3 | |
Record name | tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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